3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile
Description
Historical Context and Development of Acrylonitrile Chemistry
The exploration of acrylonitrile derivatives dates to the mid-20th century, when their reactivity as α,β-unsaturated nitriles garnered attention for cycloaddition and polymerization reactions. Early work focused on simple acrylonitriles, but the introduction of heteroaryl substituents in the 1980s marked a paradigm shift, enabling tailored electronic and steric properties. For instance, Knoevenagel condensation emerged as a pivotal method for synthesizing heteroaryl-acrylonitriles, with studies demonstrating yields ranging from 30% to 94% depending on the heteroaryl group and reaction conditions. The incorporation of thiophene rings, as seen in 2-thienylacrylonitriles, further expanded applications in nonlinear optics and organic semiconductors.
A critical advancement was the development of solvent-free and catalyst-free syntheses, which improved scalability and reduced environmental impact. For example, 2-(4-pyridyl)-3-(N-ethylcarbazolyl)acrylonitrile was synthesized without catalysts in dimethylformamide, achieving a 70% yield. These methodological innovations laid the groundwork for complex derivatives like 3-(3,4-dimethylanilino)-2-(3-thienyl)acrylonitrile, which combines electron-rich anilino donors with thienyl acceptors.
Significance of Thienyl-Substituted Acrylonitriles
Thienyl-substituted acrylonitriles occupy a unique niche due to the thiophene ring’s ability to enhance conjugation and charge transport. The compound this compound (C₁₅H₁₄N₂S, MW 254.35) exemplifies this, with its molecular structure enabling intramolecular charge transfer between the dimethylanilino donor and acrylonitrile acceptor. Comparative studies of analogous structures reveal that thienyl positioning profoundly influences optical properties:
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| 2-(2’-Thienyl) derivative | 398 | 540 | 0.05 |
| 2-(3’-Thienyl) derivative | 390 | 540 | 0.14 |
| 2-(4’-Pyridyl) derivative | 442 | 604 | 0.006 |
Data adapted from studies on structurally related compounds.
The 3-thienyl variant’s extended conjugation, facilitated by sulfur’s polarizability, results in bathochromic shifts in absorption and emission spectra compared to phenyl-substituted analogs. Additionally, X-ray crystallography of similar compounds, such as (E)-3-phenyl-2-(3-thienyl)acrylonitrile, reveals planar geometries stabilized by C–H⋯N hydrogen bonds and π-π interactions, which are critical for solid-state luminescence.
Relationship to Related Conjugated Systems
The electronic structure of this compound aligns with broader trends in conjugated systems, where donor-acceptor architectures enhance nonlinear optical (NLO) responses. For instance, carbazole-based acrylonitriles exhibit third-order susceptibility (χ³) values up to 5.5 × 10⁻¹² esu, rivaling commercial polymers. These properties arise from strong π-electron delocalization, which is amplified in thienyl derivatives due to the heteroatom’s electron-rich nature.
Comparative analysis with non-thienyl systems, such as (E)-2-(1H-indole-3-ylcarbonyl)acrylonitriles, highlights the thienyl group’s superior charge-transfer efficiency. While indole derivatives rely on N–H⋯O hydrogen bonding for stability, thienyl-acrylonitriles leverage S⋯π interactions, reducing energy gaps and enabling tunable band structures. This distinction is critical for applications in organic photovoltaics, where low-bandgap materials improve light-harvesting efficiency.
Research Objectives and Theoretical Framework
Recent studies prioritize three objectives:
- Synthetic Optimization : Developing one-pot methodologies for this compound to minimize purification steps. Initial efforts using Knoevenagel condensation with potassium tert-butoxide in ethanol achieved 70% yields.
- Electronic Characterization : Investigating substituent effects on HOMO-LUMO gaps. Preliminary computational models suggest that dimethylanilino groups lower the LUMO by 0.8 eV compared to unsubstituted anilines.
- Application in Functional Materials : Evaluating NLO and electroluminescent properties. Third-harmonic generation (THG) measurements for related compounds show χ³ values of 5.5 × 10⁻¹² esu, indicating potential for photonic devices.
Theoretical frameworks, such as density functional theory (DFT) and time-dependent DFT, are employed to predict absorption spectra and charge-transfer dynamics. These models correlate strongly with experimental data, validating the use of this compound as a model system for designing advanced optoelectronic materials.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-thiophen-3-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-3-4-15(7-12(11)2)17-9-14(8-16)13-5-6-18-10-13/h3-7,9-10,17H,1-2H3/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWBKQHWEZYINP-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=CSC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(/C#N)\C2=CSC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylaniline and 3-thiophenecarboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: The condensation reaction forms an intermediate Schiff base.
Cyclization: The intermediate then undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at the acrylonitrile double bond and aromatic systems under controlled conditions:
| Oxidizing Agent | Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| KMnO₄ (acidic) | Aqueous H₂SO₄, 60–80°C | Carboxylic acid derivatives | Cleavage of the α,β-unsaturated nitrile |
| H₂O₂ | Basic medium, RT | Epoxidation of the acrylonitrile bond | Electrophilic addition at the double bond |
Key Findings :
-
Oxidation with KMnO₄ results in cleavage of the acrylonitrile moiety, yielding a carboxylic acid derivative.
-
Epoxidation via H₂O₂ modifies the electron-deficient double bond, forming an epoxide intermediate.
Nucleophilic Substitution
The electron-withdrawing nitrile group activates the acrylonitrile core for nucleophilic attack:
| Nucleophile | Conditions | Products | Catalyst/Additive |
|---|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C | β-Amino acrylonitrile derivatives | — |
| Thiols (e.g., PhSH) | THF, RT, base (Et₃N) | Thioether-functionalized adducts | Base |
Mechanistic Pathway :
-
Nucleophilic attack occurs at the β-position of the acrylonitrile, driven by conjugation with the nitrile group.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions due to its electron-deficient double bond:
| Dienophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Cyclopentadiene | Toluene, reflux | Bicyclic nitrile adducts | Endo preference |
| Anthracene | Microwave, 120°C | Fused polycyclic systems | — |
Applications :
-
Cycloadducts exhibit enhanced π-conjugation, relevant to optoelectronic materials.
Photochemical Reactions
UV irradiation induces geometric isomerization and dimerization:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| [2+2] Cycloaddition | UV light (254 nm), inert atmosphere | Dimeric cyclobutane derivatives |
| E → Z Isomerization | Visible light, solvent | Reversible stereochemical change |
Significance :
-
Photoreactivity is leveraged in photochromic material research.
Catalytic Cross-Coupling
Palladium- or copper-catalyzed reactions enable functionalization of the thiophene ring:
| Reaction | Catalyst | Reagents | Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acids | Biaryl-thiophene hybrids |
| Ullmann Coupling | CuI | Aryl halides, ligand | C–N/C–S bond formation |
Synthetic Utility :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile exhibit significant anticancer properties. A study highlighted that certain acrylonitrile derivatives demonstrated potent activity against various cancer cell lines, including leukemia and lung cancer cells, with GI50 values ranging from 0.0244 to 5.06 μM . The mechanism involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity.
Antifungal Properties
In addition to anticancer effects, these compounds have shown antifungal activity against various strains. The structure-activity relationship suggests that modifications on the thiophene or aromatic rings can enhance biological efficacy.
Material Science
Organic Photochromic Materials
The compound is also explored for its applications in developing organic photochromic materials. These materials can change color upon exposure to light, making them suitable for applications in smart windows and sensors.
Conjugated Polymers for Optoelectronic Applications
Due to its conjugated structure, this compound can be utilized in the synthesis of conjugated polymers that are essential for optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules through various chemical reactions. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing other functionalized compounds.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of several acrylonitrile derivatives on human cancer cell lines. The results indicated that modifications in the substituents significantly impacted the cytotoxicity profiles, with some compounds exhibiting remarkable potency against multiple cancer types.
Case Study 2: Development of Photochromic Materials
Research focused on incorporating this compound into polymer matrices for photochromic applications. The study demonstrated that the incorporation improved the light responsiveness of the materials, making them more effective for practical uses.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Table 1: Anticancer Activity of Selected Acrylonitriles
Carbazole-Cyanochalcones (Cytotoxicity)
Phenothiazine- and carbazole-cyanochalcones (e.g., 3b–3f) exhibit cytotoxicity through dual inhibition of tubulin polymerization .
- Structural Differences : Carbazole derivatives feature a carbazole-carbonyl group at position 2, unlike the thienyl group in the target compound.
- Activity : Compound 3f (3,4-dimethoxyphenyl substitution) shows moderate cytotoxicity, while 3e (4-nitrophenyl) and 3c (4-bromophenyl) display higher potency, indicating electron-withdrawing groups enhance activity .
- Synthesis : These compounds are synthesized via piperidine-catalyzed condensation in acetonitrile, yielding 48–76% purity, comparable to standard methods for acrylonitriles .
Table 2: Cytotoxicity and Substituent Effects
| Compound | Substituents (Position 3) | Purity (%) | Key Structural Feature |
|---|---|---|---|
| 3b | 4-Methoxyphenyl | 74 | Electron-donating group |
| 3c | 4-Bromophenyl | 76 | Electron-withdrawing group |
| 3f | 3,4-Dimethoxyphenyl | Not reported | Dual electron-donating groups |
Dichlorophenyl Acrylonitriles (Estrogenic and Cytotoxic Activity)
Compounds like (Z)-3-(3-chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (29) and (Z)-2-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)acrylonitrile (30) highlight the role of halogenation and hydroxylation :
- Activity : Compound 30 (4-hydroxyphenyl) exhibits estrogenic activity, while 29 (3-chlorophenyl) shows cytotoxicity (melting point: 138–140°C).
- Comparison : The target compound lacks halogenation, which may reduce cytotoxicity but improve metabolic stability.
Thiazole- and Sulfonyl-Substituted Analogues (Antimalarial Activity)
Derivatives such as (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(3-methoxyanilino)-3-(methylsulfanyl)acrylonitrile demonstrate antimalarial activity via benzothiazine intermediate formation :
- Structural Features : Sulfonyl and thiazole groups enhance conformational rigidity and intramolecular hydrogen bonding (e.g., N–H⋯O), improving target binding .
Methoxy-Substituted Analogues (Structural Stability)
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile (reported in crystallographic studies) exhibits planar geometry stabilized by π-conjugation, similar to the target compound’s dimethylanilino-thienyl framework . Methoxy groups enhance solubility but may reduce metabolic stability compared to methyl substituents.
Biological Activity
3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile is a compound belonging to the class of acrylonitrile derivatives, which have garnered attention for their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a thienyl group and a dimethylanilino moiety. This specific positioning is crucial as it influences both the chemical reactivity and biological activity of the compound. The general formula can be represented as follows:
The biological effects of this compound are hypothesized to occur through its interaction with specific molecular targets such as enzymes or receptors. The compound modulates the activity of these targets, leading to various biological effects. Notably, it has been investigated for its potential to inhibit cancer cell proliferation and exhibit antimicrobial properties.
Anticancer Properties
Research indicates that acrylonitrile derivatives, including this compound, display significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : A study involving similar compounds demonstrated IC50 values ranging from 0.13 to 60.23 μM against human cancer cell lines like HeLa and HCT116 without significant toxicity to non-cancerous cells .
- Mechanism : The anticancer activity is believed to be linked to the compound's ability to interact with tubulin at the colchicine-binding site, disrupting microtubule dynamics essential for cell division .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may possess activity against various bacterial strains.
- Example Data : One study reported that certain acrylonitrile derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus ranging from 8 to 16 μg/mL .
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Study on Antitumor Activity : A recent investigation into indole-acrylonitrile derivatives found that compounds similar to this compound demonstrated significant growth inhibition across multiple tumor types, reinforcing the potential of this structural class in oncology .
- Structural Analysis : X-ray crystallography studies have provided insights into the conformational flexibility and packing modes of acrylonitrile derivatives, further elucidating their biological activity .
Q & A
Q. What are the optimal synthetic routes for 3-(3,4-Dimethylanilino)-2-(3-thienyl)acrylonitrile, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from acrylonitrile precursors. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux conditions in ethanol or DMF .
- Knoevenagel condensation : Reaction of aldehydes with active methylene nitriles, catalyzed by bases like piperidine, to form the acrylonitrile backbone .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields >75% .
Optimization parameters :
- Temperature : 60–100°C for thiazole formation; room temperature for condensation .
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity; ethanol is used for recrystallization .
- Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency in aryl substitutions .
Table 1: Synthesis Methods Comparison
| Method | Conditions | Yield (%) | Key Evidence |
|---|---|---|---|
| Conventional reflux | Ethanol, 80°C, 12h | 65–70 | |
| Microwave-assisted | DMF, 100°C, 30min | 75–80 | |
| Catalytic cross-coupling | Pd(OAc)₂, DMSO, 60°C, 6h | 85 |
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile C≡N at ~120 ppm) .
- FTIR : Confirms nitrile (C≡N stretch at ~2200 cm) and thiophene/thiazole rings (C-S/C=C stretches at 600–1600 cm) .
- X-ray crystallography : Resolves stereochemistry (e.g., E/Z isomerism) and bond angles (e.g., C-N-C angles of ~120°) .
- HPLC/TLC : Monitors reaction progress and purity (>95% purity required for biological assays) .
Q. How do functional groups influence the compound’s reactivity and physical properties?
- Nitrile group : Enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols) .
- Thiophene/thiazole rings : Improve π-π stacking with biological targets (e.g., enzyme active sites) .
- Methoxy/dimethyl groups : Increase lipophilicity (logP ~3.5), affecting solubility in aqueous media (<0.1 mg/mL) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
- Stepwise mechanism : (1) Nitrile activation via protonation or coordination to Lewis acids; (2) Nucleophilic attack at the β-carbon, stabilized by conjugation with the thiophene ring .
- Intermediate trapping : Isolation of enamine intermediates via quenching with acetic acid confirms the proposed pathway .
- DFT calculations : Predict charge distribution (nitrile carbon δ+ = +0.45) and transition-state energy barriers (ΔG‡ ≈ 25 kcal/mol) .
Q. How are contradictions in biological activity data resolved across studies?
Discrepancies in cytotoxicity (e.g., IC ranging from 5–50 µM) may arise from:
- Assay variability : MTT vs. resazurin assays differ in sensitivity to redox-active compounds .
- Cell line specificity : Enhanced activity in HeLa cells (IC = 8 µM) vs. MCF-7 (IC = 32 µM) due to differential expression of target proteins . Resolution strategies :
- Dose-response standardization : Use ≥3 independent replicates and normalize to positive controls (e.g., doxorubicin) .
- Target validation : siRNA knockdown of suspected targets (e.g., tubulin) to confirm mechanism .
Q. What computational approaches predict the compound’s binding modes to biological targets?
- Molecular docking (AutoDock Vina) : Identifies hydrophobic pockets in tubulin (binding energy = -9.2 kcal/mol) .
- MD simulations : Reveal stable hydrogen bonds between the nitrile group and Lys254 (RMSD < 2 Å over 100 ns) .
- QSAR models : Correlate substituent electronegativity (Hammett σ = +0.3) with antibacterial potency (R = 0.88) .
Q. How is stereochemical purity ensured during synthesis, and what methods detect enantiomeric excess?
- Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) to resolve E/Z isomers (retention time difference = 2.3 min) .
- Circular dichroism (CD) : Detects Cotton effects at 250–300 nm for enantiomeric characterization .
- Crystallographic data : Confirms absolute configuration (e.g., Flack parameter = 0.05 for the Z-isomer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
